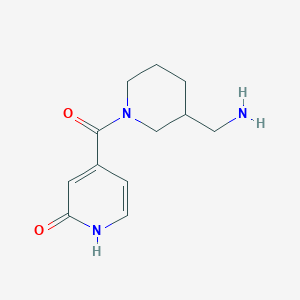
4-(3-(aminomethyl)piperidine-1-carbonyl)pyridin-2(1H)-one
Vue d'ensemble
Description
4-(3-(Aminomethyl)piperidine-1-carbonyl)pyridin-2(1H)-one, more commonly known as 4-AMPCP, is an organic compound that is used in a variety of scientific research applications. 4-AMPCP is a member of the pyridine family of compounds and is composed of a pyridine ring, an aminomethyl group, and a carbonyl group. The compound has a variety of properties that make it useful in scientific research, including its ability to act as a substrate for enzymes, its low toxicity, and its solubility in a variety of solvents.
Applications De Recherche Scientifique
Synthesis of Pinacol Boronic Esters
This compound plays a crucial role in the synthesis of pinacol boronic esters, which are pivotal in organic synthesis. The protodeboronation of these esters, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation . This is a valuable transformation used in the synthesis of complex molecules like methoxy protected (−)-Δ8-THC and cholesterol .
Radical-Polar Crossover Reactions
The stability of pinacol boronic esters makes them suitable for radical-polar crossover reactions. These reactions are essential for creating new C–C bonds and introducing functional groups into molecules . The compound can be used to facilitate these reactions, expanding the toolbox of synthetic chemists.
Formal Total Synthesis
In the realm of total synthesis, this compound has been utilized in the formal total synthesis of natural products like δ-®-coniceine and indolizidine 209B . The process involves protodeboronation and is a testament to the compound’s versatility in complex synthetic pathways.
Laboratory Chemical Synthesis
As a laboratory chemical, it finds its use in the synthesis of various substances. Its role in the laboratory is underlined by its inclusion in safety data sheets, which detail its handling and potential applications in synthesis .
Organoboron Chemistry
This compound contributes to the field of organoboron chemistry, where boron-containing compounds are essential. It can be used to access B-building blocks for various borylation approaches, which are critical for asymmetric hydroboration reactions .
Protodeboronation Research
The study of protodeboronation mechanisms is another application. Understanding how boronic esters undergo protodeboronation can lead to the development of new synthetic methods and the improvement of existing ones .
Safety and Handling in Chemical Research
Lastly, the compound’s safety profile and handling precautions are subjects of research. Its properties necessitate specific storage and handling protocols, which are crucial for maintaining laboratory safety standards .
Propriétés
IUPAC Name |
4-[3-(aminomethyl)piperidine-1-carbonyl]-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c13-7-9-2-1-5-15(8-9)12(17)10-3-4-14-11(16)6-10/h3-4,6,9H,1-2,5,7-8,13H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBRILJSZFZVKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=O)NC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(aminomethyl)piperidine-1-carbonyl)pyridin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B1531620.png)
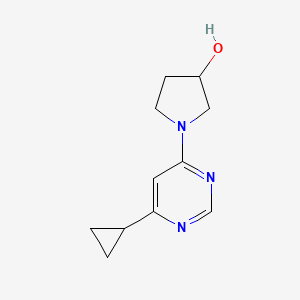
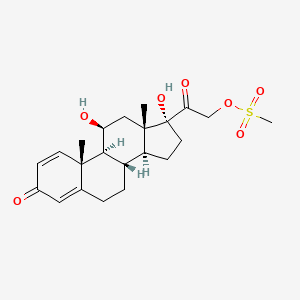
![1-[4-Chloro-2-(2,2,2-trifluoroethoxy)phenyl]ethylamine hydrochloride](/img/structure/B1531623.png)
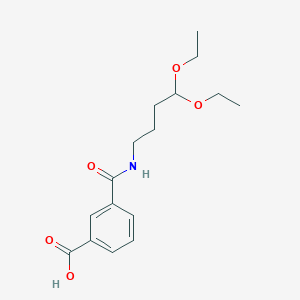

![2-[(5-Chloro-2-pyrazinyl)(methyl)amino]-1-ethanol](/img/structure/B1531630.png)

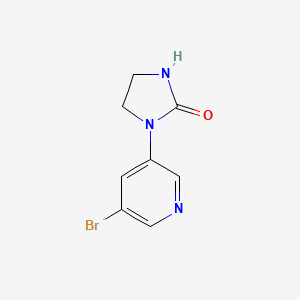
![[3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid](/img/structure/B1531633.png)
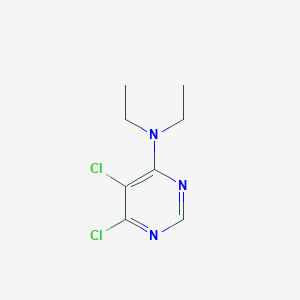
![3-[(Isopropylamino)sulfonyl]-5-nitrobenzoic acid](/img/structure/B1531635.png)